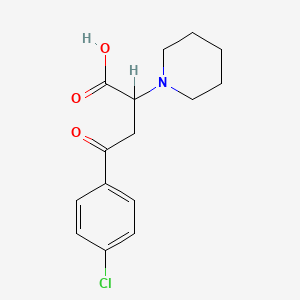

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-12-6-4-11(5-7-12)14(18)10-13(15(19)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDYCKJOZAVZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990815 | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70596-75-7 | |

| Record name | 1-Piperidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-, hydrate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070596757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid typically involves the construction of the butanoic acid backbone with the ketone and piperidinyl substituents, followed by introduction of the 4-chlorophenyl group. The key steps include:

- Formation of a piperidinyl-substituted intermediate

- Introduction of the 4-chlorophenyl moiety via nucleophilic substitution or addition

- Oxidation or functional group transformation to install the keto and carboxylic acid groups

Specific Synthetic Routes

Synthesis via Addition and Etherification Reactions (Patent CN113480521B)

A detailed synthetic route is described in a Chinese patent (CN113480521B), which, while focused on a related compound, provides insight into the preparation of piperidinyl-substituted keto acids:

- Step 1: Reaction of N-ethoxycarbonyl-4-hydroxypiperidine with a chlorophenyl-containing intermediate in dichloromethane at low temperature (around 10°C), followed by addition of trifluoromethanesulfonic acid to promote addition reaction.

- Step 2: Workup involves aqueous extraction and concentration to yield a piperidinyl-substituted intermediate with high yield (~94.5%).

- Step 3: The intermediate is then refluxed with potassium hydroxide in ethanol for 12 hours to effect hydrolysis and formation of the carboxylic acid group, followed by extraction and purification to yield the target compound with ~97.3% yield.

This method emphasizes controlled temperature, acid catalysis, and base hydrolysis to achieve the desired product with high purity and yield.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | N-ethoxycarbonyl-4-hydroxypiperidine, DCM, TfOH, 10°C | Formation of intermediate compound 3 | 94.5 |

| 2 | KOH, ethanol, reflux 12h | Hydrolysis to target acid compound 4 | 97.3 |

Reaction Mechanisms and Conditions

- Acid-Catalyzed Addition: Trifluoromethanesulfonic acid (TfOH) is used to activate hydroxyl groups and promote nucleophilic addition of piperidine derivatives to chlorophenyl intermediates.

- Base Hydrolysis: Potassium hydroxide in ethanol under reflux conditions facilitates hydrolysis of ester or protected groups to yield the free carboxylic acid.

- Temperature Control: Low temperatures during addition prevent side reactions; reflux ensures complete hydrolysis.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of piperidinyl, chlorophenyl, keto, and carboxylic acid groups.

- Yield and Purity: Reported yields exceed 90% for key steps, indicating efficient synthesis.

- Spectral Data: IR spectra show characteristic carbonyl (C=O) stretches around 1700 cm⁻¹ and carboxylic acid O-H stretches.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 295.76 g/mol confirm compound identity.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Addition of piperidinyl to chlorophenyl intermediate, acid catalysis, base hydrolysis | N-ethoxycarbonyl-4-hydroxypiperidine, TfOH, KOH, ethanol, DCM, reflux | 94.5 (intermediate), 97.3 (final) | High yield, scalable, well-characterized |

| 2 | Multicomponent condensation (analogous) | 4-chlorobenzaldehyde, piperidinyl ketone, ammonium acetate, piperidine, ethanol | ~88 (related compounds) | Mild conditions, one-pot synthesis, adaptable |

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects.

Anti-inflammatory Applications

Research indicates that compounds similar to 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Table 1: Inhibition of COX Enzymes

| Compound | Target Enzyme | IC50 (μmol) |

|---|---|---|

| This compound | COX-2 | TBD |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

Anticancer Potential

The compound's structure suggests it may interact with molecular targets involved in cancer cell proliferation. Preliminary studies have reported its efficacy against various cancer cell lines.

Table 2: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Other Derivative A | A549 | 26 |

| Other Derivative B | HepG2 | 0.74 mg/mL |

Therapeutic Applications

The compound has been explored for its potential therapeutic applications in treating conditions such as metabolic syndrome, type 2 diabetes, and obesity due to its ability to modulate key biochemical pathways.

Case Studies

-

Metabolic Syndrome Treatment :

A study evaluated the efficacy of a related compound in reducing insulin resistance and improving metabolic profiles in diabetic models. -

Cancer Treatment :

Another research highlighted the compound's role in inhibiting tumor growth in xenograft models, demonstrating significant reductions in tumor size.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical structural and physicochemical differences between the target compound and related derivatives:

Key Observations :

- Piperidine vs. Piperazine : Piperidine (six-membered, one nitrogen) confers different steric and electronic profiles compared to piperazine (seven-membered, two nitrogens). Piperazine derivatives (e.g., methylpiperazine in ) often exhibit higher solubility and bioavailability due to increased basicity .

- Chlorophenyl Position : Substitution at the 3- vs. 4-position on the phenyl ring (as in vs. ) alters receptor binding affinity. For example, 4-chlorophenyl groups are common in antihistamines like levocetirizine , while 3-chlorophenyl may reduce off-target interactions.

- Hydroxyl groups (e.g., in ) improve water solubility but may reduce metabolic stability.

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Biological Activity

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a piperidine ring, suggesting possible interactions with various biological targets.

- Chemical Formula : C₁₅H₁₈ClNO₃

- Molecular Weight : 295.77 g/mol

- CAS Number : 70596-75-7

- MDL Number : MFCD00693818

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Piperidine Derivative A | 3.12 | Staphylococcus aureus |

| Piperidine Derivative B | 10 | Escherichia coli |

| 4-(4-Chlorophenyl)-4-oxo... | TBD | TBD |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various studies. It has been suggested that piperidine derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity is often mediated through the modulation of signaling pathways such as NF-kB and MAPK .

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo models. For example, related compounds have shown efficacy against specific cancer cell lines through cell cycle arrest and apoptosis induction .

Study on Antibacterial Activity

In a recent study, a series of piperidine derivatives were synthesized and evaluated for their antibacterial activity against common pathogens. The study highlighted that modifications on the piperidine ring significantly influenced the antibacterial efficacy, with some derivatives outperforming traditional antibiotics .

Study on Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers following treatment with the piperidine derivative, suggesting its potential as a therapeutic agent in inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid, and what are the critical reaction steps?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Michael-type addition. For example, Friedel-Crafts acylation using maleic anhydride introduces the oxo group, while Michael addition of nucleophiles (e.g., piperidine) to α,β-unsaturated ketones forms the substituted butanoic acid backbone. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like undesired stereoisomers .

- Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor intermediate formation.

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl and piperidinyl groups) and stereochemistry.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₁₇ClNO₃) .

Q. How does the chlorophenyl group influence the compound’s physicochemical properties?

- Methodology : The electron-withdrawing chlorine atom increases the compound’s lipophilicity (logP ~2.8), enhancing membrane permeability. Computational tools like DFT calculations predict electronic effects on reactivity, while experimental solubility studies in DMSO/PBS buffer guide biological assay design .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperidine in Michael additions.

- Catalysis : Chiral catalysts (e.g., L-proline derivatives) may resolve racemic mixtures, though enantioselectivity remains challenging for this scaffold .

- Statistical Design : Response Surface Methodology (RSM) identifies optimal temperature (70–90°C) and stoichiometric ratios (1:1.2 for ketone:nucleophile) .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results.

- SAR Analysis : Compare derivatives (e.g., fluorophenyl analogs) to isolate structural determinants of activity. For example, the chlorophenyl group enhances DNA intercalation, while piperidinyl modifications alter kinase inhibition .

- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers due to impurity or assay variability .

Q. What strategies are effective in designing derivatives to enhance target selectivity or reduce off-target effects?

- Methodology :

- Bioisosteric Replacement : Substitute the chlorophenyl group with fluorophenyl or methylphenyl moieties to modulate steric/electronic profiles.

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability, as seen in analogs like ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate .

- Molecular Docking : Use AutoDock Vina to predict binding modes against targets (e.g., COX-2 or EGFR kinases) and prioritize synthetic targets .

Q. How can researchers mitigate challenges in stereochemical control during synthesis?

- Methodology :

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers.

- Asymmetric Catalysis : Evaluate organocatalysts (e.g., cinchona alkaloids) for enantioselective formation of the piperidinyl-butanoic acid junction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.